molecular formula C4H4N6 B072735 [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 1489-04-9

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No.: B072735
CAS No.: 1489-04-9
M. Wt: 136.12 g/mol
InChI Key: ZHZWMRRPQUILBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound with the molecular formula C4H4N6 It is characterized by a fused ring system consisting of a triazole and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen bromide, followed by cyclization to form the desired compound . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate in DMF (dimethylformamide) at 50-70°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-triazine oxides, while substitution reactions can produce various alkylated or arylated derivatives .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[1,5-a]pyridine
  • [1,2,4]Triazolo[1,5-a]pyrimidine
  • [1,2,4]Triazolo[4,3-a]pyridine

Uniqueness

Compared to these similar compounds, [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine is unique due to its fused triazine ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6/c5-3-6-1-7-4-8-2-9-10(3)4/h1-2H,(H2,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZWMRRPQUILBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293016
Record name [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489-04-9
Record name 1489-04-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Reactant of Route 2
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Reactant of Route 3
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Reactant of Route 4
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Reactant of Route 5
Reactant of Route 5
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Reactant of Route 6
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.